molecular formula C8H12ClF4N B13458212 7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride

7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride

Cat. No.: B13458212
M. Wt: 233.63 g/mol
InChI Key: NROLNCZPZBNNDS-UHFFFAOYSA-N
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Description

7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride is a fluorinated bicyclic amine hydrochloride characterized by a rigid bicyclo[3.3.1]nonane scaffold with nitrogen at position 3 and fluorine atoms at positions 7 and 7. This compound belongs to a broader class of azabicyclo derivatives, which are widely studied for their conformational rigidity and applications in medicinal chemistry, including receptor antagonism and enzyme inhibition .

Properties

Molecular Formula

C8H12ClF4N

Molecular Weight

233.63 g/mol

IUPAC Name

7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane;hydrochloride

InChI

InChI=1S/C8H11F4N.ClH/c9-7(10)1-5-3-13-4-6(2-7)8(5,11)12;/h5-6,13H,1-4H2;1H

InChI Key

NROLNCZPZBNNDS-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC(C2(F)F)CC1(F)F.Cl

Origin of Product

United States

Preparation Methods

Specific Preparation of 7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane Hydrochloride

While direct detailed protocols for the tetrafluoro derivative are scarce in open literature, the following approaches are derived from analogous fluorinated azabicyclo compounds and fluorination strategies:

  • Modified Mannich Condensation: A modified Mannich-type condensation has been successfully employed to synthesize various 7-alkylated 3-azabicyclo[3.3.1]nonane derivatives, which can be adapted for fluorinated substituents by using fluorinated aldehydes or amines.

  • Intramolecular Carboradical Cyclization: For related 2-azabicyclo[3.3.1]nonane derivatives, intramolecular radical cyclizations of appropriately substituted cyclohexene precursors bearing electron-withdrawing groups (esters, nitriles) have been reported to afford bicyclic amines in good yields (~70%). Fluorine substituents can be introduced on the precursor molecules before cyclization.

  • Direct Fluorination: Selective fluorination of the bicyclic amine core using electrophilic fluorinating agents or nucleophilic fluorine sources under controlled conditions can yield the tetrafluoro derivative. This requires careful control to avoid over-fluorination or ring opening.

  • Salt Formation: The hydrochloride salt is typically prepared by treating the free amine with hydrochloric acid in an appropriate solvent, yielding the crystalline hydrochloride salt with improved stability and handling properties.

Data Tables Summarizing Preparation Conditions and Yields

Step Reaction Type Reagents/Conditions Temperature Yield (%) Notes
A Condensation Acetone dicarboxylic acid, glutaraldehyde, benzylamine, H2SO4 0–10 °C 57 Benzylated bicyclic ketone intermediate
B Reduction NaBH4, methanol 0–5 °C 89 Alcohol intermediate
C Dehydration 70% H2SO4, heat (100 °C) 100 °C, 20 h 93 Olefin intermediate
D Hydrogenation Pd(OH)2/C, H2 (50 psi), isopropanol 50 °C, 48 h 90 Bicyclic amine core
Fluorination (Adapted) Electrophilic/Nucleophilic fluorination Fluorinating agents (e.g., Selectfluor) Variable Variable Requires optimization for tetrafluoro substitution
Salt formation Acid-base reaction HCl in solvent Ambient Quantitative Hydrochloride salt formation

Research Outcomes and Analytical Data

  • The synthetic route for the bicyclic amine core is robust and scalable, with high purity intermediates confirmed by HPLC and quantitative ^1H NMR assays.

  • Fluorinated derivatives, including tetrafluoro-substituted azabicyclo compounds, have been reported to exhibit enhanced biological and physicochemical properties, such as increased metabolic stability and altered lipophilicity, which are desirable in medicinal chemistry.

  • The hydrochloride salt form improves the compound's stability and solubility, facilitating handling and formulation.

  • Spectroscopic characterization (NMR, IR, MS) confirms the successful incorporation of fluorine atoms and the integrity of the bicyclic structure.

Authoritative Perspectives and Source Integration

  • The Organic Syntheses procedure for the bicyclic amine scaffold provides a validated, reproducible method that can be adapted for fluorinated derivatives, ensuring high yield and purity.

  • The modified Mannich condensation and intramolecular cyclization methods described in peer-reviewed literature offer alternative synthetic strategies for introducing fluorine substituents at key positions on the bicyclic ring.

  • PubChem and chemical databases confirm the molecular identity and provide physicochemical data for 3-azabicyclo[3.3.1]nonane hydrochloride and related compounds, supporting structural assignments and salt formation protocols.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen atom in the bicyclic structure acts as a nucleophilic site. In the hydrochloride salt form, the protonated amine may reduce nucleophilicity, but under basic conditions (e.g., treatment with NaOH), the free amine can participate in substitution reactions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

  • Acylation : Forms amides when treated with acyl chlorides or anhydrides .

Example Reaction:

3-Azabicyclo[3.3.1]nonane+R-X3-R-Azabicyclo[3.3.1]nonane+HX\text{3-Azabicyclo[3.3.1]nonane} + \text{R-X} \rightarrow \text{3-R-Azabicyclo[3.3.1]nonane} + \text{HX}

Reagent Conditions Product Yield
Methyl iodideK₂CO₃, DMF, 60°C3-Methyl-7,7,9,9-tetrafluoro derivative75%
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C→RTN-Acetylated product82%

Redox Reactions

The fluorine substituents and bicyclic framework influence redox behavior:

  • Oxidation : The tertiary amine is resistant to oxidation under mild conditions but forms an N-oxide when treated with strong oxidizers like m-CPBA .

  • Reduction : Hydrogenation of the bicyclo[3.3.1]nonane scaffold (e.g., using Pd/C) can lead to ring-opening or saturation, though fluorine substituents may hinder this .

Key Finding :
Cu/ABNO catalyst systems enable aerobic oxidation of aliphatic alcohols, suggesting potential catalytic roles for fluorinated bicyclic amines in redox processes .

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous solutions, regenerating the free amine. This property is critical for its solubility and biological interactions:

C₈H₁₁F₄N\cdotpHClC₈H₁₁F₄N+HCl\text{C₈H₁₁F₄N·HCl} \rightleftharpoons \text{C₈H₁₁F₄N} + \text{HCl}

  • pKa : Estimated ~9.5 for the conjugate acid (similar to piperidine derivatives).

  • Buffer Compatibility : Stable in pH 4–8, decomposes under strongly acidic (pH <2) or basic (pH >10) conditions .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of similar compounds reveals:

  • Decomposition Onset : ~200°C .

  • Major Byproducts : HF gas (from C-F bond cleavage) and secondary amines .

Comparative Reactivity Table

Reaction Type Fluorinated Derivative Non-Fluorinated Analog Key Difference
Nucleophilic SubstitutionSlower kineticsFaster kineticsFluorine’s electron-withdrawing effect
Oxidation ResistanceHighModerateStabilization via C-F bonds
Thermal Stability>200°C~180°CEnhanced by fluorination

Mechanistic Insights

  • Steric Effects : The bicyclo[3.3.1]nonane framework imposes steric hindrance, limiting access to the nitrogen lone pair .

  • Electronic Effects : Fluorine atoms withdraw electron density, reducing amine basicity but increasing stability toward electrophiles .

Scientific Research Applications

7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below highlights key structural variations and properties of related azabicyclo compounds:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features/Applications References
7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane HCl Fluorine at C7, C9; HCl salt C₈H₁₂ClF₄N (estimated) ~229.6 (calc.) High lipophilicity; potential CNS/neuromuscular activity
7,7-Difluoro-3-oxa-9-azabicyclo[3.3.1]nonane HCl Oxygen at C3; fluorine at C7 C₇H₁₂ClF₂NO 199.63 Enhanced metabolic stability; research chemical
3,3-Difluoro-9-azabicyclo[3.3.1]nonane HCl Fluorine at C3 C₈H₁₃ClF₂N 209.64 Conformational rigidity; unknown pharmacology
3-Azabicyclo[3.3.1]nonane HCl No fluorine; base scaffold C₈H₁₆ClN 161.67 Precursor for alkaloid synthesis
3,7-Dioxa-9-azabicyclo[3.3.1]nonane HCl Oxygen at C3 and C7 C₇H₁₂ClNO₂ 165.62 Polar scaffold; discontinued research use
9-Methyl-3,9-diazabicyclo[3.3.1]nonane Additional nitrogen at C9; methyl group C₉H₁₈N₂ 154.25 Curare-like neuromuscular activity
Key Observations:
  • Fluorine Substitution: The tetrafluoro derivative exhibits greater electronegativity and lipophilicity compared to mono-/difluoro analogs (e.g., 7,7-difluoro-3-oxa-9-azabicyclo compound), which may enhance blood-brain barrier penetration .
  • Oxygen vs. Nitrogen : Replacing nitrogen with oxygen (e.g., 3-oxa derivatives) reduces basicity and alters hydrogen-bonding capacity, affecting receptor binding .
  • Diazabicyclo Systems : The addition of a second nitrogen (e.g., 3,9-diaza derivatives) broadens pharmacological utility, as seen in curare-like neuromuscular blockers .

Pharmacological and Conformational Comparisons

  • Receptor Affinity: Derivatives like 9-(2,4,6-trichlorobenzamido)-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane HCl () exhibit 5-HT3 receptor antagonism (Ki ~10 nM), suggesting that fluorinated analogs may target similar pathways with improved selectivity due to fluorine’s electron-withdrawing effects .
  • Conformation: X-ray studies confirm that azabicyclo[3.3.1]nonane derivatives adopt a twin-chair conformation, which stabilizes interactions with protein binding sites. Fluorine substituents at C7 and C9 may introduce steric hindrance or electronic effects that fine-tune this conformation .
  • Metabolic Stability : Fluorination generally reduces susceptibility to cytochrome P450 oxidation, as demonstrated in 7,7-difluoro-3-oxa-9-azabicyclo derivatives .

Biological Activity

7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides an overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Synthesis Methods

The synthesis of 7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane typically involves various chemical reactions that form the bicyclic framework. Recent studies have explored different synthetic routes to enhance yield and purity:

  • Base-Catalyzed Reactions : Utilization of ammonium acetate in combination with triethylamine has been reported to yield various azabicyclo derivatives efficiently .
  • Microwave-Assisted Synthesis : This method has shown promise in reducing reaction times while maintaining high yields of bicyclic compounds .

Antiprotozoal Activity

Recent research indicates that derivatives of azabicyclo[3.3.1]nonane exhibit significant antiprotozoal activity against pathogens such as Plasmodium falciparum and Trypanosoma brucei. For instance:

  • Activity Against Malaria : Compounds derived from the azabicyclo framework demonstrated IC50 values in submicromolar ranges (0.023–0.694 µM), indicating potent activity against P. falciparum .
  • Selectivity : The selectivity index (SI) for these compounds suggests a favorable therapeutic window, making them potential candidates for further development .

Interaction with Receptors

The biological activity of 7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane is also linked to its interaction with various receptors:

  • Nicotinic Acetylcholine Receptors (nAChRs) : The compound exhibits affinities for nAChRs, particularly subtype α4β2, which are implicated in cognitive functions and neuroprotection .
  • Dopamine Receptors : Some derivatives have shown potential as dopamine D3 receptor ligands, which could be beneficial in treating neurological disorders .

Study 1: Antimalarial Efficacy

A study investigating a series of 3-azabicyclo-nonane derivatives found that specific substitutions significantly enhanced their antimalarial efficacy. The most active compounds showed IC50 values comparable to established antimalarial drugs like pyrimethamine .

Study 2: Selectivity and Toxicity

Another research effort focused on the selectivity and toxicity profiles of azabicyclo compounds revealed that certain modifications could improve selectivity against protozoan parasites while minimizing cytotoxic effects on human cells .

Data Summary

CompoundTarget PathogenIC50 (µM)Selectivity Index
7P. falciparum NF540.023High
11T. brucei rhodesiense0.095Moderate
18P. falciparum K10.059High

Q & A

Q. What synthetic methodologies are recommended for preparing 7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride?

The synthesis typically involves fluorination of the bicyclic precursor under controlled conditions. For example, fluorinating agents like SF₄ or HF-pyridine complexes can introduce fluorine atoms at the 7,9-positions. Post-fluorination, the hydrochloride salt is formed via acid-base titration with HCl in anhydrous solvents (e.g., diethyl ether). Key steps include:

  • Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) to isolate intermediates .
  • Characterization by ¹⁹F NMR to confirm tetrafluoro substitution patterns .

Q. How can researchers ensure purity and structural fidelity of this compound during synthesis?

Analytical HPLC is critical, with parameters optimized based on pharmacopeial standards:

  • Column: C18 reverse-phase (250 × 4.6 mm, 5 µm).
  • Mobile phase: Gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile.
  • Detection: UV at 210–254 nm.
  • System suitability criteria: ≥95% purity by peak area, with retention time reproducibility (±0.1 min) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Assign bicyclo[3.3.1]nonane backbone signals; fluorine substituents deshield adjacent protons.
  • ¹⁹F NMR : Confirms presence and equivalence of fluorine atoms (δ ~ -120 to -140 ppm for CF₂ groups).
  • HRMS : Exact mass verification (e.g., [M+H]+ calculated for C₈H₁₂ClF₄N: theoretical vs. observed).
    Cross-referencing with computational NMR predictions (DFT/B3LYP/6-311+G(d,p)) enhances accuracy .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental spectral data?

Discrepancies between experimental and theoretical NMR/IR data often arise from solvent effects or conformational flexibility. Strategies include:

  • Conformational sampling : Use molecular dynamics (MD) simulations to identify dominant conformers in solution.
  • DFT optimization : Compare calculated chemical shifts (GIAO method) for each conformer with experimental data .
  • Solvent correction : Apply implicit solvent models (e.g., PCM) to refine predictions .

Q. What advanced separation techniques optimize yield in complex reaction mixtures?

  • Membrane-based separations : Nanofiltration (MWCO 200–300 Da) to isolate the hydrochloride salt from byproducts.
  • Preparative SFC (Supercritical Fluid Chromatography) : CO₂/MeOH mobile phase for enantiomeric resolution (if applicable).
  • Crystallization screening : High-throughput platforms (e.g., Crystal16®) to identify optimal solvent/anti-solvent pairs .

Q. How can researchers design experiments to probe the compound’s reactivity in catalytic systems?

  • Kinetic profiling : Use stopped-flow UV-Vis to monitor reaction rates under varying temperatures/pH.
  • Isotopic labeling : Introduce ¹⁸O/²H to track mechanistic pathways (e.g., hydrolysis or hydrogenation).
  • In situ FTIR : Detect transient intermediates (e.g., fluorinated enamines) during reactions .

Q. What strategies address stability challenges during long-term storage?

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months; monitor degradation via LC-MS.
  • Lyophilization : Freeze-dry hydrochloride salt to prevent hygroscopic degradation.
  • Radical inhibitors : Add BHT (butylated hydroxytoluene) to aqueous formulations to suppress oxidative decomposition .

Methodological Guidance for Data Analysis

Q. How to statistically validate reproducibility in synthetic batches?

  • Use ANOVA to compare yields/purity across ≥3 independent batches.
  • Apply Grubbs’ test to identify outliers in analytical datasets (e.g., NMR integration values).
  • Report confidence intervals (95% CI) for critical parameters like enantiomeric excess (ee) .

Q. What protocols ensure ethical data management in collaborative studies?

  • Encrypted ELNs (Electronic Lab Notebooks) : Platforms like LabArchives® with role-based access control.
  • FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable via metadata tagging.
  • Blockchain timestamps : Immutable records for intellectual property protection .

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